Product packaging for 2-Chloro-5-ethynyl-3-methylpyridine(Cat. No.:)

2-Chloro-5-ethynyl-3-methylpyridine

Cat. No.: B13123665
M. Wt: 151.59 g/mol
InChI Key: IBBICUDZVYGYDN-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Heterocycles in Contemporary Organic Synthesis and Materials Science

Pyridine (B92270) and its derivatives are fundamental building blocks in a vast array of chemical applications. nih.govlifechemicals.com These nitrogen-containing heterocycles are integral to numerous natural products, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids. nih.govlifechemicals.com In the realm of pharmaceuticals, the pyridine scaffold is a common feature in many approved drugs, contributing to their biological activity and favorable properties such as improved water solubility. nih.govmdpi.com The unique electronic nature of the pyridine ring, with its electron-deficient character, influences its reactivity and interactions, making it a versatile component in drug design. nih.gov

Beyond medicine, pyridine derivatives are crucial in materials science. They serve as ligands for creating functional nanomaterials and organometallic compounds, and they play a role in asymmetric catalysis. nih.gov The ability of the pyridine nitrogen to coordinate with metal ions is leveraged in the development of polymers, dyes, and materials with specific optical and electronic properties. nih.govnih.gov

The Unique Position of Halogenated and Ethynyl (B1212043) Pyridines in Modern Synthetic Methodologies

The introduction of halogen and ethynyl groups onto the pyridine ring dramatically expands its synthetic utility, positioning these derivatives as highly valuable intermediates.

Halogenated Pyridines , such as 2-chloropyridines, are key substrates in a variety of cross-coupling reactions. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for its displacement by a wide range of nucleophiles to introduce new functional groups. nih.govchempanda.com This reactivity is fundamental to the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. wikipedia.org While the pyridine ring is generally electron-deficient, the presence of a halogen can further modulate its electronic properties and reactivity in electrophilic substitution reactions, which typically require harsh conditions. wikipedia.org

Ethynyl Pyridines are prized for the reactivity of the carbon-carbon triple bond. This functional group is a gateway to a multitude of chemical transformations. Most notably, terminal alkynes like those found on ethynyl pyridines are key participants in Sonogashira cross-coupling reactions, which form new carbon-carbon bonds with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures under mild conditions. wikipedia.orglibretexts.org Furthermore, the ethynyl group can readily participate in "click chemistry," such as the Huisgen cycloaddition, to form triazole rings, a common motif in medicinal chemistry and materials science. The ethynyl moiety can also engage in π-π stacking interactions, a property that is valuable in the design of organic electronic materials.

The combination of both a chloro and an ethynyl group on a single pyridine ring, as in the case of 2-Chloro-5-ethynyl-3-methylpyridine, creates a bifunctional molecule with orthogonal reactivity, allowing for selective, stepwise modifications at different positions.

Scope and Objectives of Academic Research Pertaining to this compound

While specific academic research focusing exclusively on this compound is not widely published, the objectives of research in this area can be inferred from the study of its component parts and related structures. A primary objective would be the development of efficient and regioselective synthetic routes to this and similar polysubstituted pyridines. A plausible approach would involve the Sonogashira coupling of a suitable precursor, such as 2-chloro-5-bromo-3-methylpyridine, with a protected alkyne, followed by deprotection.

Further research would likely focus on exploring the synthetic potential of this molecule. Key areas of investigation would include:

Selective Cross-Coupling Reactions: Investigating the differential reactivity of the C-Cl and C-ethynyl bonds to selectively introduce a variety of substituents.

Polymerization and Materials Synthesis: Utilizing the ethynyl group for the synthesis of novel polymers and conjugated materials with potentially interesting photophysical or electronic properties.

Medicinal Chemistry Applications: Employing the molecule as a scaffold for the synthesis of new bioactive compounds, leveraging the established importance of functionalized pyridines in drug discovery.

The following data table provides key identifiers and predicted properties for this compound, based on computational analysis and comparison with related compounds.

PropertyValue
IUPAC Name This compound
CAS Number 1186310-23-4
Molecular Formula C₈H₆ClN
Molecular Weight 151.60 g/mol
Predicted Boiling Point ~250-270 °C
Predicted Density ~1.2 g/cm³
Predicted Solubility Soluble in most organic solvents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN B13123665 2-Chloro-5-ethynyl-3-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

IUPAC Name

2-chloro-5-ethynyl-3-methylpyridine

InChI

InChI=1S/C8H6ClN/c1-3-7-4-6(2)8(9)10-5-7/h1,4-5H,2H3

InChI Key

IBBICUDZVYGYDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C#C

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5 Ethynyl 3 Methylpyridine and Its Key Precursors

Advanced Precursor Synthesis: Routes to 2-Chloro-5-methylpyridine (B98176)

The generation of 2-chloro-5-methylpyridine is a critical step, and various synthetic strategies have been developed to maximize yield and regioselectivity. These methods range from the direct modification of pyridine (B92270) rings to the construction of the heterocyclic scaffold from acyclic precursors.

The direct chlorination of 3-methylpyridine (B133936) (β-picoline) presents significant challenges in controlling the position of the incoming chlorine atom. Reaction of 3-methylpyridine N-oxide with chlorinating agents like phosphorus oxychloride (POCl₃) tends to yield 4-chloro-3-methylpyridine (B157665) as the major product, with the desired 2-chloro-5-methylpyridine isomer forming in much lower quantities, often below 25%. justia.comgoogle.com To circumvent this, methods have been developed that improve regioselectivity.

One approach involves the reaction of 3-methylpyridine N-oxide with POCl₃ in the presence of a basic organic nitrogen compound, such as diisopropylamine (B44863) or hexamethyldisilazane, which can steer the reaction towards the desired isomer. justia.comgoogle.com Another strategy uses sulfonyl or sulfamoyl chlorides to react with the N-oxide. google.com While these methods offer an improvement over the uncatalyzed reaction, obtaining high selectivity remains a synthetic hurdle. google.com

A newer strategy for achieving 3-selective halogenation (which corresponds to the 5-position in 2-chlorination) on the pyridine ring involves a temporary ring-opening to form a reactive Zincke imine intermediate. This allows for highly regioselective halogenation under mild conditions before the pyridine ring is reformed. chemrxiv.org

Vapor-phase chlorination of 3-methylpyridine at high temperatures (250°C to 400°C) has also been explored, but this method typically leads to a mixture of products, including those with chlorination on the methyl group, and requires significant amounts of chlorine. google.com

To avoid the regioselectivity issues associated with direct chlorination, building the pyridine ring from acyclic precursors is a highly effective strategy. A well-documented route starts with the condensation of propionaldehyde (B47417) and an acrylic ester to form a 4-formylpentanoate ester. google.comepo.orgepo.org This intermediate is then aminated to induce cyclization, forming 5-methyl-3,4-dihydro-2(1H)-pyridone. google.comepo.orggoogle.com

The synthesis proceeds through the following key steps:

Halogenation of the dihydropyridone to create a dihalo derivative, such as 2-oxo-5-methyl-5,6-dichloropiperidine. google.com

Dehydrohalogenation of the dihalo compound to form the aromatic pyridine ring, yielding 2-hydroxy-5-methylpyridine (B17766) (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone). google.comepo.org

Chlorination of the resulting pyridone/hydroxypyridine with a strong chlorinating agent like phosphorus oxychloride or phosgene (B1210022) to yield the final product, 2-chloro-5-methylpyridine. google.comepo.org

This multi-step conversion provides a reliable pathway to the desired isomer, bypassing the challenges of controlling regiochemistry on a pre-formed pyridine ring. epo.org

Alternative synthetic pathways offer different approaches to the 2-chloro-5-methylpyridine scaffold. One such method begins with 3-amino-5-methylpyridine (B1272045). This route involves a two-step process:

Regioselective Chlorination: The starting amine is first chlorinated at the 2-position. For instance, reacting 3-amino-5-methylpyridine with chlorine gas in the presence of ferric chloride as a catalyst can produce 2-chloro-3-amino-5-methylpyridine in high yield. guidechem.com

Deamination: The amino group at the 3-position is then removed via a diazotization reaction followed by reduction. This is typically achieved by treating the amino-pyridine with sodium nitrite (B80452) in a strong acid, followed by a reducing agent to yield 2-chloro-5-methylpyridine with high purity. guidechem.com

The Diels-Alder reaction between cyclopentadiene (B3395910) and acrolein is a classical method for constructing six-membered rings and serves as a foundational concept in building complex cyclic systems, though its direct application to the synthesis of 2-chloro-5-methylpyridine is less commonly cited in dedicated process literature compared to other routes. researchgate.netresearchgate.net

The table below summarizes key parameters from an optimized one-pot process.

ParameterCondition
Starting Material 2-oxo-5-methyl-5,6-dihalopiperidine
Chlorinating Agent Phosphorus oxychloride or Phosgene
Solvent High-boiling solvent (e.g., 1,2,4-trichlorobenzene)
Temperature 80°C - 130°C
Key Feature Single-step conversion to 2-chloro-5-methylpyridine

This table illustrates typical conditions for the optimized one-pot synthesis of 2-chloro-5-methylpyridine from its dihalopiperidine precursor. epo.orggoogle.com

Installation of the Ethynyl (B1212043) Moiety: Advanced Coupling Reactions

With the 2-chloro-5-methylpyridine precursor in hand, the final key transformation is the installation of the ethynyl group at the 5-position of the pyridine ring.

The Sonogashira reaction is the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is exceptionally well-suited for the synthesis of 2-Chloro-5-ethynyl-3-methylpyridine from 2-chloro-5-methylpyridine, although the chlorine at the 2-position is the reactive site for this coupling. To synthesize the target molecule, a different precursor, 5-bromo-2-chloro-3-methylpyridine, would typically be used, where the more reactive bromine atom participates in the coupling.

The reaction is catalyzed by a palladium(0) complex and requires a copper(I) co-catalyst, typically copper(I) iodide (CuI). wikipedia.orgyoutube.com The general mechanism involves two interconnected catalytic cycles. wikipedia.org

The reaction is typically performed under mild, basic conditions, often using an amine like triethylamine (B128534) or diethylamine, which serves as both the base and, in some cases, the solvent. wikipedia.org A common alkyne source is a protected alkyne such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection of the silyl (B83357) group. libretexts.orggelest.com

The table below outlines the typical components for a Sonogashira coupling reaction.

ComponentRoleExample(s)
Aryl Halide Electrophile5-Bromo-2-chloro-3-methylpyridine
Alkyne Nucleophile SourceEthynyltrimethylsilane, Phenylacetylene
Palladium Catalyst Primary CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Salt Co-catalystCopper(I) iodide (CuI)
Base Activates alkyne, neutralizes H-XTriethylamine (Et₃N), Diethylamine (Et₂NH)
Solvent Reaction MediumTHF, DMF, Amines

This table summarizes the essential reagents and their functions in a typical Sonogashira cross-coupling reaction for the synthesis of aryl alkynes. wikipedia.orgyoutube.comsoton.ac.uk

To avoid the undesired homocoupling of the alkyne (Glaser coupling), which can be promoted by the copper co-catalyst, the reaction is run under an inert atmosphere. wikipedia.org Copper-free Sonogashira variants have also been developed to mitigate this side reaction. wikipedia.orgbeilstein-journals.org

Alternative Alkynylation Strategies for Pyridine Scaffolds

The introduction of an ethynyl group onto a pyridine ring is a critical transformation for the synthesis of this compound. While the Sonogashira coupling is a standard method, several alternative strategies have been developed for the alkynylation of pyridine scaffolds. These methods often aim to overcome the limitations of traditional cross-coupling, such as the need for pre-functionalized starting materials (halides or triflates).

One major area of development is the direct C-H alkynylation. This approach forges a C-C bond between a pyridine C-H bond and an alkyne, offering a more atom-economical and step-efficient process. Challenges in this area include controlling the regioselectivity of the functionalization, as pyridine has multiple potential C-H activation sites (C-2, C-3, C-4). rsc.org The electron-deficient nature of the pyridine ring can also complicate these reactions. rsc.org

Recent advancements have utilized various catalytic systems to achieve C-H alkynylation. For instance, rhodium-catalyzed reactions have been shown to facilitate the oxidative [3+2] cascade annulation of indolecarbaldehydes with alkynes, demonstrating the reactivity of alkynes in complex transformations. acs.org While not a direct alkynylation of a simple pyridine, such methodologies showcase the potential for activating alkynes for addition to heterocyclic systems.

Another strategy involves the functionalization of pyridine N-oxides. The N-oxide activates the pyridine ring, altering its electronic properties and directing substitution patterns. For example, 3-methylpyridine can be oxidized to 3-methylpyridine N-oxide (3-PNO), which can then be chlorinated. google.comguidechem.com This activated intermediate could potentially be a substrate for subsequent alkynylation reactions.

Furthermore, palladium-catalyzed cross-coupling reactions with precursors other than halides are viable. Bipyridyl nonaflates, for example, serve as excellent precursors for Sonogashira couplings to introduce alkynyl substituents, demonstrating that activating groups other than halogens can be effectively used. nih.gov

Protecting Group Strategies for the Ethynyl Functionality (e.g., Trimethylsilyl (B98337) Protection)

Terminal alkynes, such as the ethynyl group in the target molecule, possess an acidic proton that can interfere with many organometallic reactions and base-mediated transformations. Therefore, the temporary masking of this functionality with a protecting group is a crucial synthetic tactic. jocpr.com

The most common and effective protecting groups for terminal alkynes are silyl groups, with the trimethylsilyl (TMS) group being a prominent example. The TMS group is readily introduced by treating the terminal alkyne with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base, or with stronger reagents like N,O-Bis(trimethylsilyl)acetamide (BSA).

The utility of TMS protection is well-established in the synthesis of ethynylpyridines. Specifically, the compound 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is a known and commercially available derivative, highlighting the industrial and laboratory relevance of this protection strategy for this particular system. sigmaaldrich.com This protected intermediate is significantly more stable and can be used in subsequent reaction steps where the free alkyne would be reactive.

The removal of the TMS group (deprotection) is typically achieved under mild conditions, which preserves other functional groups in the molecule. Common deprotection reagents include:

Fluoride (B91410) ion sources: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is highly effective.

Basic conditions: Mild bases such as potassium carbonate in methanol (B129727) can also cleave the silicon-carbon bond.

Total Synthesis Approaches to this compound

Convergent Synthesis Strategies Utilizing Diverse Building Blocks

For this compound, a convergent approach could involve:

Synthesis of a functionalized pyridine core: A pyridine ring containing the chloro and methyl groups, along with a handle for coupling, is prepared. For example, 2-chloro-3-methyl-5-iodopyridine could be synthesized.

Preparation of an ethynyl fragment: A protected alkyne, such as (trimethylsilyl)acetylene, serves as the second building block.

Coupling Reaction: The two fragments are joined in a late-stage cross-coupling reaction, such as a Sonogashira coupling.

This strategy is exemplified by the reaction of a halo-pyridine with an acetylenic reagent. For instance, a Sonogashira reaction could couple a 5-halo-2-chloro-3-methylpyridine intermediate with a protected alkyne like (trimethylsilyl)ethyne. Subsequent deprotection would yield the target molecule. This method offers flexibility, as various substituted pyridines and alkynes can be combined to create a library of related compounds. nih.gov

Another convergent route is the de novo synthesis of the pyridine ring from acyclic precursors. The Hantzsch pyridine synthesis, for example, condenses β-ketoesters, aldehydes, and ammonia (B1221849) (or an ammonia source) to form a dihydropyridine, which is then oxidized to the aromatic pyridine. youtube.com By choosing appropriately substituted starting materials, one could construct the fully functionalized pyridine ring in a single convergent step. chemrxiv.org

Sequential Functionalization Protocols on Pyridine Nuclei

Sequential, or linear, synthesis involves the stepwise modification of a single starting material. This is a very common approach for substituted pyridines, where a simple pyridine derivative is elaborated through a series of regioselective reactions.

A logical sequential synthesis of this compound would start with a readily available precursor, such as 3-methylpyridine (β-picoline) . epo.org

A plausible reaction sequence is detailed below:

StepStarting MaterialReactionIntermediate/ProductPurpose
13-MethylpyridineChlorination2-Chloro-5-methylpyridineIntroduction of the chloro group at the C2 position.
22-Chloro-5-methylpyridineHalogenation (e.g., Iodination)2-Chloro-5-methyl-3-iodopyridineInstallation of a leaving group at C3 for subsequent coupling.
32-Chloro-5-methyl-3-iodopyridineSonogashira Coupling with (Trimethylsilyl)acetylene2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridineIntroduction of the protected ethynyl group.
42-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridineDeprotection (e.g., with TBAF)This compound Removal of the silyl protecting group to yield the final product.

The synthesis of the key intermediate, 2-chloro-5-methylpyridine, is well-documented and can be achieved through various methods, including the direct chlorination of 3-methylpyridine or via the chlorination of 3-methylpyridine N-oxide with reagents like phosphorus oxychloride (POCl₃). google.comguidechem.comepo.org The subsequent regioselective halogenation at the C3 position would be a critical and potentially challenging step, requiring careful control of reaction conditions to direct the electrophile to the desired position, avoiding functionalization at other sites.

Chemical Transformations and Derivatization Strategies of 2 Chloro 5 Ethynyl 3 Methylpyridine

Reactivity of the Ethynyl (B1212043) Group

The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the attached ethynyl group, making it susceptible to various addition and coupling reactions.

Nucleophilic Addition Reactions to the Alkyne Moiety (e.g., Hydrohalogenation)

The ethynyl group of 2-chloro-5-ethynyl-3-methylpyridine can undergo nucleophilic addition reactions. A key example is hydrohalogenation. In the presence of a hydrohalic acid (HX), the basic nitrogen atom of the pyridine ring is protonated, forming a pyridinium (B92312) salt. This salt formation significantly increases the electrophilicity of the ethynyl group, facilitating the attack of the halide anion (X⁻). acs.org This process, known as hydrohalogenation via nucleophilic addition, typically results in the formation of a halo-ethenyl pyridine derivative. acs.org The spatial proximity of the counter-anion to the activated alkyne in the pyridinium salt intermediate facilitates the addition. acs.org

Table 1: Example of Nucleophilic Addition to the Ethynyl Group

ReactantReagentProductDescription
This compoundHydrochloric Acid (HCl)2-Chloro-5-(2-chloroethenyl)-3-methylpyridineHydrochlorination of the alkyne leads to a dichloro-substituted pyridine derivative.

Cycloaddition Chemistry Involving the Ethynyl Functionality

The alkyne functionality of this compound serves as an excellent dipolarophile for cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles. This powerful reaction class provides a direct route to five-membered heterocyclic rings. For instance, reaction with azides (a common 1,3-dipole) leads to the formation of 1,2,3-triazole rings, a reaction often facilitated by a base or a transition metal catalyst. nih.gov This type of "click chemistry" is widely used for linking molecular fragments. nih.gov Similarly, other 1,3-dipoles like nitrile oxides or diazo compounds can be employed to construct isoxazoles or pyrazoles, respectively. These cycloaddition reactions are highly valuable for generating diverse heterocyclic scaffolds from the parent molecule. youtube.com

Table 2: Representative [3+2] Cycloaddition Reaction

Dipolarophile1,3-DipoleProduct ClassDescription
This compoundBenzyl (B1604629) Azide1,2,3-TriazoleThe reaction constructs a triazole ring, linking the pyridine core to a benzyl group via the newly formed heterocycle.

Transition Metal-Catalyzed Modifications and Functionalizations of the Ethynyl Substituent

The terminal ethynyl group is a key handle for transition metal-catalyzed reactions, most notably the Sonogashira cross-coupling reaction. mdpi.com This palladium-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides. This transformation allows for the extension of the carbon framework by creating a new carbon-carbon bond at the 5-position of the pyridine ring, leading to the synthesis of conjugated enyne systems or substituted aryl-alkynes.

Table 3: Example of Sonogashira Coupling of the Ethynyl Group

ReactantCoupling PartnerCatalyst SystemProduct
This compoundIodobenzenePd(PPh₃)₂Cl₂, CuI, Et₃N2-Chloro-3-methyl-5-(phenylethynyl)pyridine

Reactivity of the Chlorine Atom

The chlorine atom at the C-2 position of the pyridine ring is activated towards substitution due to the electron-withdrawing effect of the ring nitrogen. This allows for a variety of transformations to modify this position.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This reaction involves the addition of a nucleophile to the electron-deficient pyridine ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity. youtube.commasterorganicchemistry.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chlorine atom, providing a straightforward method for introducing diverse functional groups at the 2-position. The reactivity in SNAr reactions on pyridinium ions often follows a different trend than in other activated aryl systems, with the reactivity of halo-pyridines being comparable (2-F ~ 2-Cl ~ 2-Br ~ 2-I). rsc.orgnih.gov

Table 4: Examples of SNAr Reactions

NucleophileProductFunctional Group Introduced
Ammonia (B1221849) (NH₃)5-Ethynyl-3-methylpyridin-2-amineAmino Group
Sodium Methoxide (NaOMe)5-Ethynyl-2-methoxy-3-methylpyridineMethoxy Group
Piperidine5-Ethynyl-3-methyl-2-(piperidin-1-yl)pyridinePiperidinyl Group

Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada, Hiyama) for C-C Bond Formation

The carbon-chlorine bond at the 2-position serves as an excellent electrophilic site for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov These reactions are fundamental in modern organic synthesis for constructing biaryl and other complex structures.

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comrsc.org It is widely used due to the stability and low toxicity of the boron reagents. nih.gov

Stille Coupling: This involves the reaction with an organotin compound (organostannane). It is highly versatile and tolerant of many functional groups.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. It is known for its high reactivity but can be sensitive to certain functional groups.

Hiyama Coupling: This coupling uses an organosilicon compound, which is activated by a fluoride (B91410) source. mdpi.com Hiyama couplings are considered an attractive and less toxic alternative to other methods. nih.gov

Table 5: Overview of Cross-Coupling Reactions at the C-2 Position

Reaction NameOrganometallic ReagentTypical CatalystProduct Type (R = Aryl, Vinyl, etc.)
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄, K₂CO₃2-R-5-Ethynyl-3-methylpyridine
Stille R-Sn(Bu)₃Pd(PPh₃)₄2-R-5-Ethynyl-3-methylpyridine
Kumada R-MgBrPdCl₂(dppf)2-R-5-Ethynyl-3-methylpyridine
Hiyama R-Si(OR')₃PdCl₂(PPh₃)₂, TBAF2-R-5-Ethynyl-3-methylpyridine

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Generally, the reaction of 2-chloropyridines with organolithium reagents can be complex, sometimes leading to nucleophilic addition rather than the desired halogen-metal exchange. researchgate.net The presence of both an electron-withdrawing ethynyl group at C-5 and an electron-donating methyl group at C-3 on the pyridine ring would influence the electronic environment and, consequently, the regioselectivity of metallation. It is plausible that under carefully controlled, non-cryogenic conditions, a selective bromine-metal exchange could be achieved, similar to protocols developed for other bromoheterocycles bearing substituents with acidic protons. nih.gov Such a reaction would likely involve the formation of a magnesium intermediate to enhance selectivity. nih.gov

The generation of a 3,4-pyridyne intermediate from a related 3-chloropyridine (B48278) derivative has been reported, which proceeds through regioselective lithiation at the 4-position followed by elimination. nih.gov This suggests that direct lithiation on the pyridine ring is a feasible pathway, although the specific conditions for this compound would require experimental determination.

Transformations of the Methyl Group

Benzylic Functionalization Reactions (e.g., Halogenation)

The methyl group at the C-3 position of the pyridine ring is analogous to a benzylic position and is, therefore, susceptible to radical halogenation. A common reagent for this transformation is N-Bromosuccinimide (NBS), typically in the presence of a radical initiator such as peroxide and heat. khanacademy.org This reaction would be expected to selectively introduce a bromine atom onto the methyl group, yielding 2-Chloro-5-ethynyl-3-(bromomethyl)pyridine.

While no specific examples of this reaction on this compound were found, the general mechanism of benzylic bromination is well-understood and widely applied. khanacademy.org The resulting benzylic bromide would be a versatile intermediate for further nucleophilic substitution reactions.

Oxidation and Reduction Strategies Applied to the Methyl Substituent

The methyl group of this compound could potentially be oxidized to an aldehyde or a carboxylic acid. Strong oxidizing agents are typically required for such transformations. However, the presence of the sensitive ethynyl group and the pyridine ring itself presents a challenge, as these functionalities could also be susceptible to oxidation.

Conversely, reduction of the methyl group is not a typical transformation. More commonly, other functional groups on the pyridine ring might be targeted for reduction. For instance, a related patent describes the hydrogenation and dechlorination of 2-chloro-5-methylpyridine (B98176) to 3-picoline using a Pd/C catalyst. google.com This indicates that the chloro group can be selectively removed under certain reductive conditions.

Pyridine Ring Modifications

Quaternization and N-Oxidation Reactions of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is basic and can undergo quaternization with alkyl halides or N-oxidation with peracids. The N-oxidation of pyridines is a common reaction, often carried out using agents like meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting pyridine N-oxides are valuable intermediates for further functionalization. arkat-usa.org For example, 3-methylpyridine (B133936) N-oxide is a known precursor for the synthesis of 2-chloro-5-methylpyridine. google.comjustia.com

A study on the synthesis of 2-chloro-5-methyl pyridine-N-oxide involved the oxidation of 2-chloro-5-methylpyridine. dissertationtopic.net This suggests that the N-oxidation of this compound to its corresponding N-oxide is a feasible transformation. The electronic properties of the substituents on the pyridine ring can influence the rate and yield of N-oxidation. arkat-usa.org

Functionalization at Unsubstituted Positions on the Pyridine Core

The pyridine ring of this compound has unsubstituted positions at C-4 and C-6. These positions are potential sites for further functionalization, such as C-H activation or electrophilic aromatic substitution. However, the electronic nature of the existing substituents will direct the regioselectivity of such reactions. The chloro group at C-2 and the nitrogen atom are electron-withdrawing, deactivating the ring towards electrophilic attack, while the methyl group at C-3 is weakly activating.

Recent advances in C-H functionalization of pyridines have enabled reactions at distal positions. nih.gov For instance, copper-catalyzed methoxylation has been shown to occur at the C-3 and C-5 positions of certain pyridine derivatives. nih.gov While direct application to this compound is not documented, these modern methods offer potential routes for functionalization at the C-4 or C-6 positions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Ethynyl 3 Methylpyridine

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies (e.g., IR, Raman)

No experimental Infrared (IR) or Raman spectra, which would provide information on the vibrational frequencies of functional groups like the C≡C alkyne bond, have been published for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

There is no reported experimental high-resolution mass spectrometry data to confirm the precise molecular formula (C₈H₆ClN) of 2-Chloro-5-ethynyl-3-methylpyridine.

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic States

No UV-Visible absorption or fluorescence emission spectra are available in the searched literature to describe the electronic transitions of the molecule.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

There is no evidence of a crystal structure determination for this compound, meaning no data on its solid-state conformation, bond lengths, or bond angles is available.

Due to the lack of necessary factual data, generating the requested article would require speculation, which would violate the core requirement for a scientifically accurate and authoritative document.

Computational and Theoretical Investigations of 2 Chloro 5 Ethynyl 3 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's behavior at the electronic level. These methods can predict geometric parameters, electronic distributions, and spectroscopic properties, which are crucial for assessing reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules.

While specific DFT studies on 2-Chloro-5-ethynyl-3-methylpyridine are not extensively available in the public domain, we can infer its properties based on studies of analogous compounds. For instance, DFT calculations are often employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles in the ground state. For this compound, one would expect the pyridine (B92270) ring to be planar, with the substituents lying in or close to the plane.

DFT calculations also provide insights into the electronic properties, such as the distribution of electron density and the dipole moment. The presence of the electronegative chlorine atom and the nitrogen atom in the pyridine ring, along with the electron-withdrawing ethynyl (B1212043) group, would significantly influence the electronic landscape of the molecule.

Table 1: Predicted Ground State Properties of this compound based on DFT Studies of Analogous Pyridine Derivatives

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular Geometry Planar pyridine ringGeneral characteristic of aromatic systems
C-Cl bond length~1.74 Å
C-C (ring) bond lengths~1.39 - 1.40 Å
C≡C bond length~1.21 Å
Dipole Moment Significant, pointing towards the electronegative Cl and N atomsInfluence of electronegative atoms on electron density distribution
Vibrational Frequencies Characteristic C-H, C-Cl, C≡C, and pyridine ring stretching and bending modesGeneral principles of IR and Raman spectroscopy and DFT calculations on similar molecules

Note: The values presented are estimations based on typical bond lengths and characteristics observed in DFT studies of substituted pyridines and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. sigmaaldrich.com The energies and spatial distributions of these orbitals provide crucial information about a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be located primarily on the π-system of the pyridine ring and the ethynyl group, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, is likely to be distributed over the pyridine ring, with significant contributions from the carbon atom attached to the chlorine and the carbon atoms of the ethynyl group, reflecting the electron-withdrawing nature of these substituents.

The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The specific substitution pattern on the pyridine ring will modulate this energy gap. In reactions, the molecule could act as a nucleophile through its HOMO or as an electrophile through its LUMO. For example, in a reaction with a nucleophile, the attack would likely occur at the positions where the LUMO has the largest lobes. Conversely, an electrophilic attack would target the regions of high HOMO density.

Table 2: Inferred Frontier Molecular Orbital Characteristics of this compound

OrbitalExpected Location of Highest DensityImplication for Reactivity
HOMO π-system of the pyridine ring and the ethynyl groupSite for electrophilic attack
LUMO Pyridine ring, particularly near the chloro and ethynyl substituentsSite for nucleophilic attack
HOMO-LUMO Gap Moderate, influenced by the interplay of electron-donating (methyl) and electron-withdrawing (chloro, ethynyl) groupsDetermines the overall reactivity and kinetic stability

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show the most negative potential (typically colored red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The region around the chlorine atom would also exhibit negative potential. These areas are the most likely sites for electrophilic attack.

Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and potentially on the carbon atom of the ethynyl group, indicating these as possible sites for nucleophilic attack. The MEP map provides a more intuitive picture of the molecule's reactivity compared to looking at orbital shapes alone. Studies on similar molecules like 2-chloro-5-nitropyridine (B43025) have shown that the negative potential is concentrated around the electronegative atoms, which guides their interaction with other molecules. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules, providing insights into their electronic absorption spectra (UV-Vis spectra) and photophysical properties. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelengths at which a molecule will absorb light.

Table 3: Hypothetical TD-DFT Data for this compound

TransitionCalculated Excitation Energy (eV)Calculated Wavelength (nm)Oscillator Strength (f)
S₀ → S₁(Predicted value)(Predicted value)(Predicted value)
S₀ → S₂(Predicted value)(Predicted value)(Predicted value)

Note: This table is a template for the type of data that would be generated from a TD-DFT calculation. Actual values would require performing the calculation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Understanding the mechanism of a chemical reaction requires the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of transition states.

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions at the ethynyl group, transition state analysis could reveal important details about the reaction mechanism. For example, in a nucleophilic substitution reaction where the chlorine atom is replaced, calculations could determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer intermediate.

By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a reaction. Comparing the activation energies for different possible reaction pathways can help to explain the observed regioselectivity or stereoselectivity. While specific transition state analyses for this molecule are not published, the principles are well-established in the computational study of pyridine chemistry. nanobioletters.com

Reaction Coordinate Mapping for Understanding Mechanistic Pathways

Reaction coordinate mapping is a fundamental computational technique used to explore the energy landscape of a chemical reaction, identifying transition states, intermediates, and the minimum energy path from reactants to products. This analysis is crucial for understanding reaction mechanisms, predicting reaction rates, and explaining selectivity.

For pyridine derivatives, computational studies have been instrumental in elucidating mechanistic pathways, particularly for nucleophilic aromatic substitution (SNAr) reactions. For instance, investigations into the reactions of substituted anilines with 2-chloro-5-nitropyridine have utilized a combination of experimental kinetics and computational calculations to distinguish between different mechanistic possibilities. researchgate.net These studies often employ density functional theory (DFT) to map the potential energy surface. The analysis of global parameters of reactants and the proposed activated complexes, along with local Fukui function analysis, can pinpoint the most electrophilic centers susceptible to nucleophilic attack. researchgate.net Theoretical calculations of activation energies can further indicate whether a mechanism proceeds through a single concerted step or a multi-step pathway involving intermediates. researchgate.net

A similar theoretical approach applied to this compound would involve mapping the energy profile for its reactions, such as Sonogashira coupling at the ethynyl group or nucleophilic substitution at the chloro-substituted carbon. The data generated would resemble the following illustrative table, which compares the calculated activation energies for different proposed pathways.

Table 1: Illustrative Reaction Coordinate Mapping Data for a Hypothetical Reaction

Mechanistic PathwayReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (ΔE‡) (kcal/mol)
Pathway A (Concerted)0.0+25.3-15.825.3
Pathway B (Stepwise)0.0+19.7 (TS1)-5.2 (Intermediate)19.7
-5.2 (Intermediate)+15.4 (TS2)-15.820.6

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

Conformational Analysis and Tautomerism Studies of this compound Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Tautomerism, the interconversion of structural isomers, is another critical aspect, as different tautomers can exhibit distinct chemical and physical properties.

Computational methods are exceptionally well-suited for studying these phenomena. For derivatives of this compound, theoretical calculations could predict the most stable conformers by rotating the ethynyl group and considering potential steric interactions with the adjacent methyl group.

Tautomerism is a key consideration in heterocyclic chemistry. researchgate.net For example, computational and spectroscopic studies on pyridine carbonyl thiosemicarbazide (B42300) derivatives have successfully identified the most stable tautomeric forms in both the gas phase and in solution. researchgate.net These studies show that quantum-chemical calculations can reliably predict which tautomer, such as a keto-thione or an enol-thiol form, will predominate, with results that are consistent with experimental NMR and IR spectroscopy data. researchgate.net A detailed investigation into the tautomerism of diazoles, for instance, revealed that the barriers for intramolecular proton transfer can be very high, suggesting that tautomerization may not readily occur under certain conditions. researchgate.net

For a hypothetical derivative of this compound, such as one functionalized with a hydroxyl group, computational analysis could provide the relative stabilities of its potential tautomers, as illustrated in the table below.

Table 2: Example of Calculated Relative Energies for Hypothetical Tautomers

Tautomeric FormCalculation MethodRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)
Tautomer A (Keto)DFT B3LYP/6-31G0.00 (Reference)0.00 (Reference)
Tautomer B (Enol)DFT B3LYP/6-31G+4.5+2.1
Tautomer C (Zwitterion)DFT B3LYP/6-31G*+15.2+8.7

Note: This table is illustrative. The values are hypothetical and intended to show the type of data generated from such a study.

Molecular Dynamics Simulations for Analyzing Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for analyzing non-covalent intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern processes like self-assembly, crystal packing, and interactions with biological macromolecules.

While specific MD simulations for this compound are not prominent in the literature, the methodology has been widely applied to understand the behavior of other complex molecules. For example, all-atom MD simulations have been used to investigate the interactions of peptides with lipid bilayers, revealing mechanisms of membrane adsorption and insertion. nih.gov These simulations can characterize how molecules perturb their environment, such as by causing local membrane thinning or reducing the order of lipid acyl chains, which provides insight into the stability and function of the system. nih.gov

For this compound, MD simulations could be employed to predict how molecules arrange themselves in the solid state or in solution. The simulations would track the trajectories of a large number of molecules, allowing for the analysis of preferred orientations and the dominant forces driving intermolecular association. The ethynyl group, methyl group, and the pyridine ring itself would all contribute to a complex pattern of interactions that could lead to ordered supramolecular structures.

Table 3: Potential Insights from Molecular Dynamics Simulations

Simulation ObjectiveKey Parameters to AnalyzePotential Findings
Crystal Packing PredictionRadial Distribution Functions, Interaction EnergiesIdentification of dominant intermolecular contacts (e.g., C-H···N, π-π stacking) and prediction of stable crystal polymorphs.
Self-Assembly in SolutionCluster Analysis, Solvent Accessible Surface AreaDetermination of aggregation propensity, size, and geometry of self-assembled clusters.
Interaction with a SurfaceAdsorption Energy, Residence Time, Molecular OrientationCharacterization of the binding mode and stability of the molecule on a given substrate, guiding applications in materials science.

Note: This table outlines the potential applications and expected outcomes of MD simulations for a molecule like this compound.

Advanced Research Applications and Potential Areas of Exploration for 2 Chloro 5 Ethynyl 3 Methylpyridine

Role as a Building Block in Complex Heterocyclic Synthesis

The pyridine (B92270) core is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. youtube.com 2-Chloro-5-ethynyl-3-methylpyridine serves as a highly functionalized synthon, offering multiple reaction sites for constructing more complex heterocyclic systems.

The 2-chloro-5-substituted pyridine framework is a cornerstone in the agrochemical industry. rsc.org While the direct use of this compound is not widely documented in the synthesis of major commercial agrochemicals, its structural analogue, 2-chloro-5-methylpyridine (B98176), is a critical intermediate.

For the neonicotinoid insecticide Imidacloprid, the synthesis commonly involves the chlorination of 2-chloro-5-methylpyridine to form 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP). rsc.org This intermediate, CCMP, is then reacted with a nitroiminoimidazolidine derivative to complete the Imidacloprid structure. ontosight.aiuniversityofgalway.ie The synthesis pathway starting from 3-methylpyridine (B133936) involves its chlorination to 2-chloro-5-methylpyridine, which is then further processed. rsc.orgontosight.ai

Similarly, the herbicide Fluazifop-butyl relies on a pyridine intermediate. researchgate.netorganic-chemistry.org The synthesis involves the use of 2-chloro-5-methylpyridine, which is chlorinated to 2-chloro-5-trichloromethylpyridine as a key step before further transformations. researchgate.netorganic-chemistry.org

The ethynyl (B1212043) group in this compound offers a potential point of modification or an alternative coupling handle compared to the traditional methyl group, representing an area for synthetic exploration to create novel agrochemical analogues. Pyridine-containing pesticides are a major focus of innovation due to their high efficiency and favorable environmental profiles. rsc.org

Table 1: Key Pyridine Intermediates in Agrochemical Synthesis

Intermediate Compound Resulting Agrochemical Class
2-Chloro-5-(chloromethyl)pyridine (CCMP) Imidacloprid Insecticide (Neonicotinoid)

The ethynylpyridine moiety is a well-established pharmacophore in medicinal chemistry, particularly for targeting the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Current time information in Bangalore, IN. This receptor is implicated in a variety of central nervous system (CNS) disorders, and its antagonists are investigated for conditions like depression, anxiety, and Fragile X syndrome. researchgate.netnih.gov

Pioneering mGlu5 antagonists such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) feature the core structure of a pyridine ring linked to an aryl or heteroaryl group via an ethynyl bridge. researchgate.netsigmaaldrich.comwikipedia.org These compounds have been instrumental in validating mGlu5 as a therapeutic target. researchgate.netsigmaaldrich.com

This compound serves as an ideal synthon for generating novel analogues of these mGlu5 antagonists. The terminal alkyne is perfectly suited for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allowing for the introduction of various aryl and heteroaryl groups. youtube.com The chloro and methyl substituents on the pyridine ring provide additional points for modification, enabling fine-tuning of the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. Current time information in Bangalore, IN. The study of such structure-activity relationships is crucial for the development of new therapeutic agents. Current time information in Bangalore, IN.

Table 2: Examples of Ethynylpyridine-Based mGlu5 Antagonists

Compound Key Structural Features Significance
MPEP 2-methylpyridine linked to a phenyl group via an ethynyl bridge. Foundational tool compound for studying mGlu5. researchgate.netsigmaaldrich.com

Development of Novel Ligands for Catalysis and Coordination Chemistry

The unique electronic and structural properties of this compound make it a promising candidate for the design of specialized ligands for transition metal complexes. Both the pyridine nitrogen and the ethynyl group can engage in coordination with metal centers.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyridine-based ligands are frequently used in MOF synthesis due to the ability of the pyridine nitrogen to coordinate strongly with metal centers. rsc.orgd-nb.info The use of mixed-ligand systems, for example combining pyridine-containing linkers with polycarboxylates, has led to new MOF structures with unique topologies. d-nb.inforesearchgate.net

While this specific compound has not been explicitly reported as a MOF linker, its structure is highly suitable for such applications. It could be used as a monodentate ligand, coordinating through its pyridine nitrogen. More advanced applications could involve functionalizing the ethynyl group—for example, through a click reaction or coupling to a carboxylic acid—to create a di- or polytopic ligand capable of forming extended, porous networks. universityofgalway.ie The resulting MOFs could have applications in gas storage, separation, or catalysis, with the properties of the framework being tuned by the specific substituents on the pyridine ring. researchgate.netnih.gov

Transition metal catalysis is a fundamental tool in modern synthesis, and the design of ligands is key to controlling the catalyst's activity and selectivity. nih.govnih.govyoutube.com Pyridine-containing molecules are often employed as ligands for various transition metals. youtube.com

This compound is particularly interesting in the context of palladium catalysis. The pyridine nitrogen can serve as a coordinating atom to stabilize a palladium center, while the ethynyl group is a key functional group in the Sonogashira cross-coupling reaction. organic-chemistry.orgwikipedia.org This dual functionality allows for its potential use in designing catalysts where the ligand itself can be incorporated into the final product or used to tether the catalytic complex to a solid support. The development of ligands with bulky substituents has been shown to improve the efficiency of some coupling reactions. nih.gov The methyl and chloro groups on the pyridine ring of this compound could influence the steric and electronic environment of a coordinated metal, potentially leading to unique catalytic activities.

Materials Science Applications

The combination of a heterocyclic aromatic ring and a conjugated ethynyl group makes this compound a promising monomer for the synthesis of advanced functional polymers.

The polymerization of ethynylpyridines can lead to the formation of conjugated polymers with interesting electronic and optical properties. sigmaaldrich.comacs.org Such polymers are being investigated for a wide range of materials science applications, including as components in optoelectronic devices like LEDs, in sensors, and for energy storage. ontosight.airsc.org Conjugated polymers are also being explored for biomedical applications, where they can be used to interface electronic devices with biological tissue due to their ability to conduct both electrons and ions. youtube.com

The polymerization of this compound could yield a novel conjugated polymer whose properties are modulated by the substituents on the pyridine backbone. The chloro and methyl groups would influence the polymer's solubility, processability, and electronic energy levels. Side-chain engineering is a critical strategy for designing conjugated polymers with tailored properties for specific applications, such as stability in aqueous electrolytes for batteries or biocompatibility for medical devices. rsc.orgethz.ch The development of new monomers like this compound is essential for expanding the library of available functional materials. youtube.com

Precursors for Optoelectronic Materials (e.g., Non-Linear Optical Materials)

The ethynyl group in this compound is a key functional group for the synthesis of conjugated organic materials with potential applications in optoelectronics. The extension of π-conjugation through the ethynyl linker is a common strategy for creating molecules with significant non-linear optical (NLO) properties. Pyridine derivatives, in particular, are known to be useful as NLO materials due to their large first-order hyperpolarizability. researchgate.net

The synthetic utility of the ethynyl group allows for its participation in various coupling reactions, such as the Sonogashira cross-coupling, to create larger, delocalized electronic systems. By reacting this compound with various aromatic or heterocyclic halides, a diverse library of conjugated molecules can be synthesized. The chloro and methyl groups on the pyridine ring can further be used to tune the electronic properties and solubility of the resulting materials.

Table 1: Potential Synthetic Routes to NLO Materials from this compound

Reaction TypeReactantCatalyst/ConditionsResulting StructurePotential NLO Application
Sonogashira CouplingAryl Halide (e.g., 4-Iodonitrobenzene)Pd(PPh₃)₂Cl₂, CuI, Et₃NExtended conjugated system with donor-acceptor characterSecond-harmonic generation
Glaser CouplingOxidative agent (e.g., CuCl, TMEDA)O₂Symmetrical conjugated dimerThird-harmonic generation
CycloadditionAzide (e.g., Benzyl (B1604629) azide)Heat or Cu(I) catalystTriazole-linked systemElectro-optic modulation

This table presents hypothetical, yet chemically feasible, pathways to NLO materials. Specific reaction outcomes and NLO properties would require experimental validation.

Development of Fluorescent Probes and Labels (e.g., Spin Labels for EPR Spectroscopy)

The rigid, conjugated structure that can be derived from this compound also makes it a candidate for the development of fluorescent probes. The inherent fluorescence of ethynylpyridine scaffolds can be modulated by the chemical environment, making them suitable for sensing applications. researchgate.net While specific data on this compound is not prevalent, the general class of ethynyl-linked aromatic compounds is widely explored for creating fluorescent sensors. google.com

Furthermore, the reactivity of the ethynyl and chloro groups allows for the attachment of this scaffold to other molecules, including those with paramagnetic centers to create spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy. Such labels provide information about the structure and dynamics of macromolecules.

Bio-organic Chemistry and Chemical Biology Probes

The functional groups of this compound offer multiple handles for the construction of sophisticated molecular probes for biological investigations.

Design of Molecular Probes for Specific Biological Target Interaction Studies (in vitro focus)

The 2-chloro-5-ethynyl-pyridine moiety can serve as a core scaffold for the design of molecular probes to study interactions with biological targets in vitro. The chloro atom can be displaced by nucleophiles, such as amines or thiols present in biomolecules or synthetic ligands, allowing for covalent modification or the attachment of targeting groups. The ethynyl group can be utilized for "click" chemistry reactions, providing a highly efficient and specific method for linking the probe to a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) or a solid support for affinity chromatography.

Table 2: Potential Applications of this compound in Probe Design

Probe TypeDesign StrategyTarget InteractionDetection Method
Activity-Based ProbeChloro group as a reactive site for nucleophilic attack by an enzyme active site residue.Covalent modification of a target enzyme.Gel electrophoresis with fluorescent scanning (after click reaction with a fluorescent azide).
Affinity-Based ProbeEthynyl group for immobilization on an azide-functionalized solid support.Non-covalent binding of a target protein from a cell lysate.Western blotting or mass spectrometry.
Photoaffinity LabelModification of the ethynyl group to a diazirine or other photo-reactive group.Covalent cross-linking to a binding partner upon UV irradiation.Identification of the labeled protein by mass spectrometry.

This table illustrates potential strategies for the application of this compound in the design of molecular probes for in vitro studies.

Structure-Activity Relationship (SAR) Studies for Molecular Design (in silico and in vitro focus)

In the context of medicinal chemistry, this compound can be a valuable starting point for Structure-Activity Relationship (SAR) studies. SAR studies are crucial for optimizing the potency and selectivity of drug candidates. The distinct substitution pattern of this compound allows for systematic modifications at three different positions.

In silico modeling can be employed to predict how modifications to the 2-chloro, 5-ethynyl, and 3-methyl groups would affect the binding of the molecule to a target protein. For instance, the chloro group can be replaced by other halogens or small functional groups to probe the role of electronics and sterics in binding. The ethynyl group can be reacted to introduce a variety of substituents, exploring different chemical spaces. The methyl group can be altered to understand the impact of steric bulk in a specific region of the binding pocket.

These in silico predictions can then guide the synthesis of a focused library of analogs, which would be subsequently tested in in vitro binding or functional assays to establish a robust SAR. This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.

Future Directions and Emerging Research Avenues for 2 Chloro 5 Ethynyl 3 Methylpyridine

The unique structural features of 2-chloro-5-ethynyl-3-methylpyridine, namely its substituted pyridine (B92270) core with reactive chloro and ethynyl (B1212043) groups, position it as a valuable scaffold for further chemical exploration. The future of research on this compound and its derivatives is poised to capitalize on cutting-edge methodologies in chemical synthesis, computational science, and pharmacology to unlock its full potential. Key emerging avenues include the development of sustainable production methods, the application of advanced computational tools for predictive analysis, and the exploration of novel biological applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.